molecular formula C20H40O2 B8605235 1-(Hexadecyloxy)but-3-EN-2-OL CAS No. 113485-71-5

1-(Hexadecyloxy)but-3-EN-2-OL

Cat. No. B8605235
M. Wt: 312.5 g/mol
InChI Key: XWIWEORRSJZIQL-UHFFFAOYSA-N
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Patent
US05144045

Procedure details

To 18.5 q of washed sodium hydride in 500 ml of dry dimethylformamide in a water bath is added dropwise, 67.4 q of 2-butene-1,2-diol. A solution of 235 g of hexadecylbromide in 100 ml of dimethylformamide is added dropwise. This mixture is stirred at room temperature for 2 days then poured into water and extracted with ether. The ether extract is separated, dried, evaporated and purified by chromatography, to give 30 g of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
2-butene-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
235 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[C:4]([OH:7])=[CH:5][CH3:6].[CH2:9](Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].O>CN(C)C=O>[CH2:24]([O:8][CH2:3][CH:4]([OH:7])[CH:5]=[CH2:6])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-butene-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=CC)O)O
Step Three
Name
Quantity
235 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCC(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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